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Compound of Interest

Compound Name: Lenvatinib-d5

Cat. No.: B12428644 Get Quote

Lenvatinib-d5 is the deuterated form of Lenvatinib, an oral multi-targeted tyrosine kinase

inhibitor.[1] The incorporation of deuterium, a stable heavy isotope of hydrogen, is primarily for

its use as an internal standard in quantitative bioanalytical assays, aiding in the precise

measurement of Lenvatinib concentrations in biological matrices during pharmacokinetic and

metabolic studies.[1] This guide provides a comprehensive overview of the chemical structure,

properties, and analytical methodologies related to Lenvatinib-d5, tailored for researchers,

scientists, and drug development professionals.

Chemical Structure and Properties
Lenvatinib is a quinoline carboxamide derivative with the chemical name 4-[3-chloro-4-

(cyclopropylcarbamoylamino) phenoxy]-7-methoxyquinoline-6-carboxamide.[2] Lenvatinib-d5
is structurally identical, with five hydrogen atoms replaced by deuterium.[3]

Table 1: Chemical Properties of Lenvatinib-d5

Property Value Reference

Molecular Formula C21H14D5ClN4O4 [3][4]

Molecular Weight 431.88 g/mol [4]

Synonyms E7080-d5 [1]
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Pharmacokinetic Properties of Lenvatinib
Understanding the pharmacokinetics of the parent compound, Lenvatinib, is crucial for

designing studies involving Lenvatinib-d5.

Table 2: Pharmacokinetic Parameters of Lenvatinib

Parameter Value Reference

Bioavailability ~85% [2]

Time to Peak Plasma

Concentration (Tmax)
1 to 4 hours post-dose [2][5][6]

Effect of Food

High-fat meal delays Tmax

from 2 to 4 hours, but does not

affect the extent of absorption.

[5][6]

Protein Binding 98% to 99% (in vitro) [5][6]

Volume of Distribution (Steady-

State)
97 L [6][7]

Terminal Elimination Half-Life Approximately 28 hours [6][7]

Metabolism

Primarily via CYP3A and

aldehyde oxidase, as well as

non-enzymatic processes.

[6][7]

Excretion ~64% in feces, ~25% in urine [6]

Mechanism of Action
Lenvatinib is a potent receptor tyrosine kinase (RTK) inhibitor that targets multiple signaling

pathways implicated in tumor growth, angiogenesis, and cancer progression.[5][7][8] Its

primary targets include:

Vascular Endothelial Growth Factor (VEGF) Receptors: VEGFR1 (FLT1), VEGFR2 (KDR),

and VEGFR3 (FLT4).[5][6][7][8] Inhibition of the VEGF/VEGFR signaling pathway is crucial

for blocking tumor angiogenesis.[8]
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Fibroblast Growth Factor (FGF) Receptors: FGFR1, 2, 3, and 4.[5][6][7][8]

Other RTKs: Platelet-derived growth factor receptor alpha (PDGFRα), KIT, and RET.[5][6][7]

[8]

By binding to the ATP binding site of these kinases, Lenvatinib inhibits their activity, thereby

blocking downstream signaling cascades such as Ras/MAPK and PI3K/AKT, which are

essential for cell proliferation and survival.[5][8] This multi-targeted approach allows Lenvatinib

to simultaneously inhibit tumor cell proliferation and the formation of new blood vessels that

supply nutrients to the tumor.[9]
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Caption: Lenvatinib's multi-targeted inhibition of key receptor tyrosine kinases.

Experimental Protocols
This protocol outlines a general procedure for the determination of Lenvatinib in human

plasma, where Lenvatinib-d5 would be used as an internal standard.

1. Sample Preparation (Liquid-Liquid Extraction)

To a 100 µL plasma sample, add the internal standard (Lenvatinib-d5) solution.

Add a suitable organic solvent (e.g., a mixture of ethyl acetate and hexane) for extraction.

Vortex mix the sample thoroughly.

Centrifuge to separate the organic and aqueous layers.

Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of

nitrogen.

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

2. Chromatographic Conditions

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance

liquid chromatography (UHPLC) system.

Column: A C18 analytical column (e.g., YMC C18, 4.6 x 150 mm, 5 µm).[10]

Mobile Phase: A gradient of ultrapure water with 0.1% formic acid (Eluent A) and a mixture of

methanol/isopropanol (90:10, v/v) with 0.1% formic acid (Eluent B).[11]

Flow Rate: A typical flow rate would be in the range of 0.6-0.8 mL/min.[10][12]

Column Temperature: Maintained at a constant temperature, for example, 50°C.[11]

Injection Volume: 20 µL.[10]
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3. Mass Spectrometry Conditions

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray

ionization (ESI) source.

Ionization Mode: Positive ion mode.[11]

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-

to-product ion transitions for Lenvatinib and Lenvatinib-d5 are monitored.

4. Data Analysis

The concentration of Lenvatinib in the plasma samples is determined by calculating the peak

area ratio of Lenvatinib to the internal standard (Lenvatinib-d5) and comparing it to a

standard curve.
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Caption: A generalized workflow for the quantification of Lenvatinib using LC-MS/MS.
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A reversed-phase high-performance liquid chromatography (RP-HPLC) method can be

employed for the determination of Lenvatinib in bulk and pharmaceutical dosage forms.[12][13]

Table 3: Example RP-HPLC Method Parameters

Parameter Condition Reference

Instrument
Waters HPLC with PDA

Detector
[12][13]

Column
Thermosil C18 (4.5 x 150 mm,

5.0 µm)
[12][13]

Mobile Phase Methanol: Water (65:35% v/v) [12][13]

Flow Rate 0.8 mL/min [12][13]

Detection Wavelength 265 nm [12][13]

Injection Volume 20 µL [10]

Retention Time ~4.35 minutes [12][13]

This method has been validated according to ICH guidelines and has shown good linearity,

precision, and accuracy for the quantification of Lenvatinib.[12]

Clinical Trial Protocols
Lenvatinib has been evaluated in numerous clinical trials for various cancers.[14] The protocols

for these studies provide a framework for its clinical application and evaluation. For instance, a

multicenter, randomized, double-blind study was conducted to evaluate a lower starting dose of

Lenvatinib (18 mg vs. 24 mg) in patients with radioiodine-refractory differentiated thyroid cancer

to assess if a lower dose could provide comparable efficacy with an improved safety profile.[15]

Key aspects of such protocols include:

Eligibility Criteria: Defines the patient population, including cancer type and stage, prior

treatments, and performance status (e.g., ECOG 0 to 1).[15][16]

Treatment Regimen: Specifies the starting dose, administration schedule (e.g., once daily),

and criteria for dose modifications based on adverse events.[15][16]
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Endpoints: The primary endpoint is often overall survival or progression-free survival, with

secondary endpoints including objective response rate and safety.[15][17]

Assessments: Includes regular monitoring of tumor response (e.g., using RECIST 1.1),

safety and tolerability, and pharmacokinetic/pharmacodynamic relationships.[15]

These protocols are conducted in compliance with Good Clinical Practice (GCP) guidelines.[18]

In conclusion, Lenvatinib-d5 is an essential tool for the preclinical and clinical development of

Lenvatinib. Its use as an internal standard allows for robust and accurate bioanalysis, which is

fundamental for characterizing the pharmacokinetic profile of Lenvatinib and ensuring its safe

and effective use in patients. The multi-targeted mechanism of action of Lenvatinib continues to

be explored in various cancer types, with ongoing research focused on optimizing dosing

strategies and identifying biomarkers of response.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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